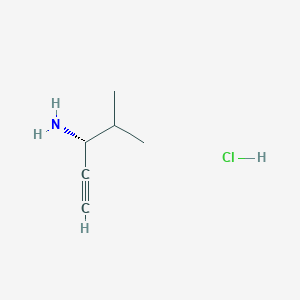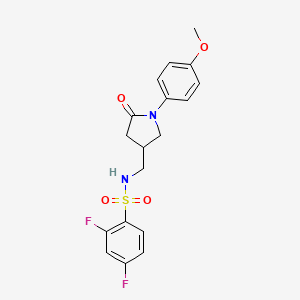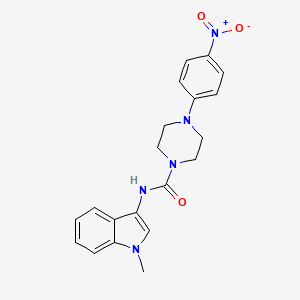![molecular formula C23H20N2O4S B2440362 4-oxo-N-(4-fenoxifenil)-2,4,5,6-tetrahidro-1H-pirrolo[3,2,1-ij]quinolina-8-sulfonamida CAS No. 898435-98-8](/img/structure/B2440362.png)
4-oxo-N-(4-fenoxifenil)-2,4,5,6-tetrahidro-1H-pirrolo[3,2,1-ij]quinolina-8-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C23H20N2O4S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estudios de Oxidación
El compuesto ha sido investigado en términos de su comportamiento de oxidación. Por ejemplo, un estudio exploró la oxidación del ácido 4-oxo-4-fenil butanoico (un compuesto relacionado) por fluorocromato de tripropilamonio (TriPAFC) en medio acuoso-acético. Se encontró que la reacción es de primer orden con respecto a [TriPAFC], [ácido 4-oxo] y [H+]. La estequiometría reveló que 1 mol de TriPAFC reacciona con 1 mol de ácido 4-oxo-4-fenil butanoico. Esta investigación contribuye a nuestra comprensión de la reactividad del compuesto y sus posibles aplicaciones .
Evaluación de la Integrasa Anti-VIH
Se han diseñado y sintetizado compuestos estructuralmente relacionados para su actividad anti-integrasa del VIH. Si bien no se estudia directamente el compuesto en cuestión, esta investigación destaca el potencial de derivados similares. Específicamente, se evaluó una serie de ácidos 4-oxo-1,4-dihidro-1,5-naftiridina-3-carboxílicos por sus propiedades anti-integrasa del VIH. Esto subraya la relevancia de investigar el potencial antiviral del compuesto .
Actividades Biológicas
Las pirazolinas, una clase de compuestos estructuralmente relacionados con el compuesto objetivo, han demostrado diversas actividades biológicas. Estas incluyen efectos antibacterianos, antifúngicos, antiparasitarios, antiinflamatorios, antidepresivos y anticonvulsivos. Además, las pirazolinas exhiben propiedades antioxidantes y antitumorales. Si bien esta información no es específica del compuesto en sí, sugiere posibles vías para una mayor exploración .
Enfoques Basados en el Mecanismo
Los estudios sobre compuestos relacionados han explorado sus mecanismos de acción. Por ejemplo, las investigaciones sobre derivados de 1,3,4-oxadiazol revelaron su capacidad para inducir apoptosis. Aunque no se trata directamente de nuestro compuesto, la comprensión de tales mecanismos puede informar sus posibles aplicaciones .
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other quinazoline-based compounds, it may act as an inhibitor of certain enzymes or receptors .
Biochemical Pathways
Without specific knowledge of the compound’s target, it’s challenging to determine the exact biochemical pathways it affects. Quinazoline derivatives have been found to interact with various pathways, including those involved in cell signaling, apoptosis, and cell cycle regulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific data on its pharmacokinetics and pharmacodynamics, it’s difficult to predict how these factors might impact its action .
Propiedades
IUPAC Name |
11-oxo-N-(4-phenoxyphenyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-22-11-6-16-14-21(15-17-12-13-25(22)23(16)17)30(27,28)24-18-7-9-20(10-8-18)29-19-4-2-1-3-5-19/h1-5,7-10,14-15,24H,6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBNHHYVDNEIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
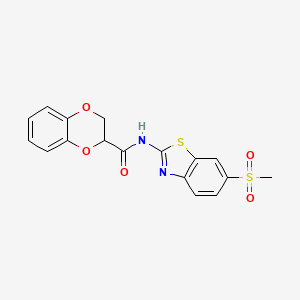
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide](/img/structure/B2440280.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2440281.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2440283.png)
![2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine](/img/structure/B2440284.png)
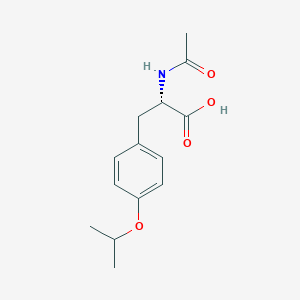

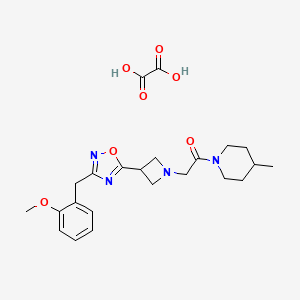
![1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2440290.png)
![N-[(furan-2-yl)methyl]-4-[(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2440293.png)
![7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B2440295.png)
